molecular formula C10H7N3O B12598495 N-(dicyanomethyl)benzamide CAS No. 871880-44-3

N-(dicyanomethyl)benzamide

Cat. No.: B12598495
CAS No.: 871880-44-3
M. Wt: 185.18 g/mol
InChI Key: JUQKVZFGSSPROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dicyanomethyl)benzamide: is an organic compound with the molecular formula C10H7N3O It is a derivative of benzamide, where the hydrogen atom on the amide nitrogen is replaced by a dicyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyanomethyl)benzamide can be achieved through the cyanoacetylation of benzamide. One common method involves the reaction of benzamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(dicyanomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the dicyanomethyl group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(dicyanomethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(dicyanomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the dicyanomethyl group.

    N-(cyanoacetyl)benzamide: A related compound with a single cyano group.

    N-(dicyanomethyl)aniline: A similar compound where the amide nitrogen is replaced by an aniline nitrogen.

Uniqueness: N-(dicyanomethyl)benzamide is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications .

Properties

CAS No.

871880-44-3

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

N-(dicyanomethyl)benzamide

InChI

InChI=1S/C10H7N3O/c11-6-9(7-12)13-10(14)8-4-2-1-3-5-8/h1-5,9H,(H,13,14)

InChI Key

JUQKVZFGSSPROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.